molecular formula C7H14O B147175 1-Methylcyclohexanol CAS No. 590-67-0

1-Methylcyclohexanol

Cat. No. B147175
CAS RN: 590-67-0
M. Wt: 114.19 g/mol
InChI Key: VTBOTOBFGSVRMA-UHFFFAOYSA-N
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Description

1-Methylcyclohexanol is a compound that belongs to the class of organic compounds known as cyclohexanols, which are alcohols featuring a cyclohexane ring bearing a hydroxyl group. The presence of the methyl group on the cyclohexane ring can influence the compound's physical and chemical properties, as well as its reactivity and conformational preferences.

Synthesis Analysis

The synthesis of related cyclohexane derivatives has been explored in various studies. For instance, the synthesis of 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone was described, confirming the molecular structure through NMR, FT-IR, MS, CHN microanalysis, and X-ray crystallography . Another study focused on the synthesis of 2-allyl-1-methylenecyclohexane, which underwent polymerization to produce poly[1,8-methylene[4.3.0]bicyclononane] .

Molecular Structure Analysis

The molecular structure of 1-methylcyclohexanol itself is not directly discussed in the provided papers. However, the molecular structure of 1-methyl-1-silacyclohexane, a silicon-containing analog, was determined by gas electron diffraction and supported by quantum chemical calculations . The conformational preference of the methyl group in this analog was found to favor the equatorial position, which could suggest similar steric considerations for 1-methylcyclohexanol.

Chemical Reactions Analysis

The reactivity of cyclohexane derivatives has been studied extensively. For example, the 1-methylcyclopentyl cation, a related species, was formed by various reactions, including the protonation of 1-methylcyclopentene and hydride abstraction from methylcyclopentane . The epoxide rearrangement of 1-methylcyclohexene oxide over solid acids and bases yielded several products, including 1-methylcyclohexanol .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives can be influenced by their molecular structure. The conformational properties of 1-methyl-1-silacyclohexane were studied, revealing the energy differences between axial and equatorial forms . The metabolism of various isomeric methylcyclohexanols in rabbits was investigated, showing that they are mainly excreted as glucuronides of the more stable forms of the alcohols . Additionally, the chemical shifts in methylcyclohexane were determined to understand the effect of a methyl group on the chemical shifts of protons in the cyclohexane ring .

Relevant Case Studies

Case studies involving the metabolism of methylcyclohexanol isomers in rabbits provided insights into the stereochemical aspects of their excretion as glucuronides . The synthesis and polymerization of 2-allyl-1-methylenecyclohexane offered a case study in the field of polymer chemistry, demonstrating the potential of cyclohexane derivatives in material science .

Scientific Research Applications

Thermodynamic Properties and Phase Transitions

1-Methylcyclohexanol has been extensively studied for its thermodynamic properties and phase transitions. Research by Kabo et al. (1998) detailed comprehensive investigations into its heat capacities and enthalpies of transitions in the condensed state between 5 and 320 K. This study contributes to a deeper understanding of the substance's physical properties, which can be crucial in various scientific and industrial applications (Kabo et al., 1998).

Reaction Mechanisms and Catalysis

The reaction of 1-methylcyclohexene oxide over solid acids and bases, resulting in various products, was investigated by Arata et al. (1975). This research provides insight into the catalytic processes involving 1-methylcyclohexanol and its derivatives, potentially informing industrial and laboratory synthetic methods (Arata et al., 1975).

Chemical Education and Experimental Studies

In chemical education, the acid-catalyzed dehydration of isomeric 2-methylcyclohexanol mixtures has been used as an introduction to organic laboratory research (Cawley & Linder, 1997). This experiment helps students understand reaction kinetics and regiochemistry, demonstrating the educational applications of 1-methylcyclohexanol (Cawley & Linder, 1997).

Gas Phase Reactions and Spectroscopy

The thermal decomposition of 1-methylcyclohexanol, studied by Garnett et al. (1976), focused on its behavior in high temperatures, contributing to the understanding of its stability and reactivity under extreme conditions. This research is crucial for applications that involve high-temperature processes (Garnett et al., 1976).

Structural Information from Spectroscopy

Lutz & Maas (1979) provided structural information on 1-methylcyclohexanol through OH-stretching bands investigations. This research contributes to the understanding of molecular structure and bonding in 1-methylcyclohexanol, which can be vital for its application in material science and molecular engineering (Lutz & Maas, 1979).

Organic Synthesis and Chemistry

The research by Nonaka et al. (1977) on the electrolytic reduction of 2-methylcyclohexanone to 2-methylcyclohexanol highlights the significance of 1-methylcyclohexanol in organic synthesis and electrochemical reactions. Understanding these reactions can assist in developing new synthetic pathways and methods in organic chemistry (Nonaka et al., 1977).

Safety and Hazards

1-Methylcyclohexanol is a flammable solid and may be harmful if swallowed or inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation . It should be kept away from open flames, hot surfaces, and sources of ignition .

properties

IUPAC Name

1-methylcyclohexan-1-ol
Source PubChem
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InChI

InChI=1S/C7H14O/c1-7(8)5-3-2-4-6-7/h8H,2-6H2,1H3
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InChI Key

VTBOTOBFGSVRMA-UHFFFAOYSA-N
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Canonical SMILES

CC1(CCCCC1)O
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Molecular Formula

C7H14O
Record name 1-METHYLCYCLOHEXANOL
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DSSTOX Substance ID

DTXSID00207739
Record name 1-Methylcyclohexanol
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Molecular Weight

114.19 g/mol
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Physical Description

Solid, WHITE SOLID OR CLEAR COLOURLESS LIQUID.
Record name 1-Methylcyclohexanol
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Boiling Point

155 °C
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Flash Point

67 °C
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Density

Relative density (water = 1): 0.92
Record name 1-METHYLCYCLOHEXANOL
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Product Name

1-Methylcyclohexanol

CAS RN

590-67-0
Record name 1-Methylcyclohexanol
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Melting Point

25 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1-methylcyclohexanol?

A1: 1-Methylcyclohexanol has the molecular formula C₇H₁₄O and a molecular weight of 114.19 g/mol.

Q2: Are there any characteristic spectroscopic features of 1-methylcyclohexanol?

A2: Yes, the 13C NMR spectra of substituted 1-methylcyclohexanols have been studied []. Additionally, the conformational analysis of 1-methylcyclohexanol has been investigated using NMR spectroscopy [].

Q3: Is 1-methylcyclohexanol stable under acidic conditions?

A3: 1-Methylcyclohexanol can undergo dehydration under acidic conditions. Studies have shown that heating 1-methylcyclohexanol in acidified deuterium oxide leads to dehydration, producing isobutylene [].

Q4: Can 1-methylcyclohexanol be used as a starting material in organic synthesis?

A4: Yes, 1-methylcyclohexanol can be utilized as a starting material for various reactions. For example, it can undergo C-acetylation when treated with HOAc-Ac₂O-HClO₄, yielding both exocyclic and endocyclic acetylation products [].

Q5: Can 1-methylcyclohexanol form clathrate hydrates?

A5: Yes, 1-methylcyclohexanol can form a methane structure-H hydrate, demonstrating its ability to act as a guest molecule in clathrate formation [].

Q6: Have there been any computational studies on the conformational behavior of 1-methylcyclohexanol?

A6: Yes, molecular modeling combined with 13C and DEPT NMR spectroscopy has been used to examine the dehydration of 1-methylcyclohexanol [].

Q7: How do structural modifications on the cyclohexane ring of 1-methylcyclohexanol impact its reactivity?

A7: Introducing substituents on the cyclohexane ring, such as a tert-butyl group at the 4-position, can influence the reactivity of 1-methylcyclohexanol derivatives. This has been observed in acid-catalyzed cyclization reactions [].

Q8: Are there any known stable forms of 1-methylcyclohexanol?

A8: Yes, trans-4-tert-Butyl-1-methylcyclohexanol can form a stable hemihydrate, with a crystal structure determined by X-ray diffraction [].

Q9: What analytical techniques have been employed to characterize and quantify 1-methylcyclohexanol?

A9: Gas chromatography-mass spectrometry (GC/MS) has been used to identify and quantify 1-methylcyclohexanol in wastewater samples from refineries [].

Q10: Is there any information on the environmental impact of 1-methylcyclohexanol?

A10: While specific information on the environmental impact of 1-methylcyclohexanol might be limited within the provided research, its presence in refinery wastewater [] highlights the importance of understanding its potential environmental fate and effects.

Q11: Has the solubility of 1-methylcyclohexanol been studied in different solvent systems?

A11: Yes, the liquid-liquid equilibrium data for the ternary system (water + tetrahydrofuran + 1-methylcyclohexanol) has been investigated at 293.16 K and 101.325 kPa [].

Q12: What are some historical milestones in the research of 1-methylcyclohexanol and related compounds?

A12: Early research in the 1950s and 1960s focused on understanding the conformational properties of 1-methylcyclohexanol and its derivatives [, , ]. This laid the groundwork for exploring their reactivity and applications in various chemical reactions.

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